molecular formula C20H20Cl4Si3 B12572818 CID 78070734

CID 78070734

Cat. No.: B12572818
M. Wt: 486.4 g/mol
InChI Key: AQKVWGPVGYEJGO-UHFFFAOYSA-N
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Description

CID 78070734 (PubChem Compound Identifier 78070734) is a chemical compound cataloged in the PubChem database.

Properties

Molecular Formula

C20H20Cl4Si3

Molecular Weight

486.4 g/mol

InChI

InChI=1S/C20H20Cl4Si3/c1-27(2,13-17(25-19(21)22)15-9-5-3-6-10-15)14-18(26-20(23)24)16-11-7-4-8-12-16/h3-14,19-20H,1-2H3

InChI Key

AQKVWGPVGYEJGO-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C=C(C1=CC=CC=C1)[Si]C(Cl)Cl)C=C(C2=CC=CC=C2)[Si]C(Cl)Cl

Origin of Product

United States

Preparation Methods

The preparation of CID 78070734 involves specific synthetic routes and reaction conditions. The synthetic methods typically include the use of various reagents and catalysts to achieve the desired chemical structure. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Detailed information on the exact synthetic routes and industrial production methods for CID 78070734 can be found in specialized chemical literature and patents .

Chemical Reactions Analysis

CID 78070734 undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the formation of substituted products .

Scientific Research Applications

CID 78070734 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic reactions. In biology, it may be used to study cellular processes and molecular interactions. In medicine, CID 78070734 could be investigated for its potential therapeutic effects. Additionally, it has applications in industry, such as in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of CID 78070734 involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain proteins or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the observed effects of the compound .

Comparison with Similar Compounds

Oscillatoxin Derivatives ()

lists oscillatoxin derivatives (CIDs: 101283546, 185389, 156582093, 156582092) with methyl or hydroxyl modifications. These compounds are marine toxins produced by cyanobacteria, characterized by large cyclic structures and potent bioactivity.

  • Structural complexity : Oscillatoxins feature fused polyether rings, a hallmark of marine toxins, which may differ from CID 78070734 if it belongs to a simpler class.
  • Bioactivity : Oscillatoxins target ion channels and induce cytotoxicity, a trait shared with many bioactive compounds. Without data, CID 78070734’s biological relevance remains speculative.

Comparison :

  • Functional groups : Oxadiazoles are common in drug design for metabolic stability. If CID 78070734 shares this scaffold, it may exhibit similar pharmacokinetic profiles.

Brominated Indole Carboxylic Acids ()

details brominated indole derivatives (e.g., CID 252137, CAS 7254-19-5), which are aromatic heterocycles with applications in medicinal chemistry:

Property Value
Molecular Formula C₉H₆BrNO₂
Molecular Weight 240.05 g/mol
Solubility 0.052 mg/mL (0.000216 mol/L)
CYP Inhibition CYP1A2

Comparison :

  • Electrophilic substituents : Bromine enhances reactivity and binding to biological targets. CID 78070734 may lack such substituents, altering its interaction mechanisms.
  • Solubility : Lower solubility than oxadiazoles () could limit formulation options.

Recommendations for Future Studies

PubChem database mining : Retrieve CID 78070734’s entry for structural and bioactivity data.

In silico modeling : Predict properties using tools like QSAR or molecular docking.

Synthetic characterization : If unreported, synthesize and characterize the compound via GC-MS, HPLC, or NMR .

Q & A

Basic: How to formulate a hypothesis-driven research question for studying CID 78070734?

Methodological Answer:
Begin by identifying gaps in existing literature (e.g., unexplored biological targets or unresolved mechanistic pathways of CID 78070734). Use the PICOT framework (Population/Problem, Intervention, Comparison, Outcome, Time) to structure your question. For example:

  • Population: Specific cell lines or model organisms.
  • Intervention: Dose-dependent effects of CID 78070733.
  • Comparison: Control groups or analogous compounds.
  • Outcome: Quantitative metrics (e.g., enzyme inhibition rates).
  • Time: Duration of exposure.
    Ensure alignment with the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate practicality and significance .

Basic: What experimental design principles ensure reproducibility in studies involving CID 78070734?

Methodological Answer:

  • Material Documentation : Clearly describe synthesis/purification protocols for CID 78070734, including solvent systems, purity thresholds (>95%), and storage conditions (e.g., −80°C stability). Reference established characterization methods (e.g., NMR, HPLC) .
  • Control Groups : Include positive/negative controls (e.g., known inhibitors or vehicle-only treatments).
  • Blinding/Randomization : Minimize bias in data collection, especially in in vivo studies.
  • Power Analysis : Calculate sample sizes to ensure statistical validity using tools like G*Power .

Advanced: How to resolve contradictions in existing data on CID 78070734’s mechanism of action?

Methodological Answer:

  • Systematic Review : Conduct a meta-analysis of primary literature to identify methodological inconsistencies (e.g., variations in assay pH or temperature). Use tools like PRISMA guidelines for transparency .
  • Orthogonal Validation : Replicate key findings using alternative techniques (e.g., surface plasmon resonance vs. fluorescence polarization for binding affinity measurements).
  • Computational Modeling : Apply molecular dynamics simulations to reconcile conflicting structural data .

Advanced: What strategies optimize multi-omics data integration for CID 78070734’s biological impact analysis?

Methodological Answer:

  • Data Harmonization : Normalize transcriptomic, proteomic, and metabolomic datasets using platforms like Galaxy or KNIME.
  • Network Analysis : Use tools such as Cytoscape to identify hub genes/proteins influenced by CID 78070734.
  • Machine Learning : Train classifiers (e.g., random forests) to predict dose-response relationships across omics layers .

Basic: How to conduct a rigorous literature review for CID 78070734-related studies?

Methodological Answer:

  • Database Selection : Use PubMed, Scopus, and Web of Science with Boolean operators (e.g., "CID 78070734 AND (kinase inhibition OR toxicity)").
  • Citation Tracking : Employ tools like Connected Papers to map seminal studies.
  • Critical Appraisal : Assess bias using checklists (e.g., CONSORT for clinical trials, ARRIVE for animal studies) .

Advanced: How to design a high-throughput screening (HTS) protocol for CID 78070734 derivatives?

Methodological Answer:

  • Library Design : Prioritize derivatives with calculated ADMET properties (e.g., SwissADME) to reduce attrition.
  • Automation : Use liquid handlers for plate preparation and robotic assay systems (e.g., FLIPR for calcium flux assays).
  • Z’-Factor Validation : Ensure assay robustness (Z’ > 0.5) using positive/negative controls in pilot screens .

Basic: What ethical guidelines apply to in vivo studies with CID 78070734?

Methodological Answer:

  • IACUC Approval : Submit detailed protocols addressing the 3Rs (Replacement, Reduction, Refinement).
  • Dose Justification : Base maximum tolerated doses (MTD) on prior pharmacokinetic data.
  • Data Transparency : Report adverse events (e.g., hepatotoxicity) even if statistically non-significant .

Advanced: How to validate CID 78070734’s target engagement in complex biological systems?

Methodological Answer:

  • Chemical Proteomics : Use activity-based protein profiling (ABPP) with CID 78070734-linked probes.
  • CETSA (Cellular Thermal Shift Assay) : Confirm target binding via thermal stability shifts.
  • CRISPR-Cas9 Knockout : Correlate phenotypic changes with target gene ablation .

Basic: What statistical methods are appropriate for analyzing dose-response data of CID 78070734?

Methodological Answer:

  • Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using GraphPad Prism.
  • ANOVA with Post Hoc Tests : Compare multiple doses (e.g., Tukey’s HSD for pairwise differences).
  • QC Metrics : Report R² values and confidence intervals for EC₅₀/IC₅₀ estimates .

Advanced: How to address batch variability in CID 78070734 synthesis for large-scale studies?

Methodological Answer:

  • QC Protocols : Implement in-process checks (e.g., inline FTIR for reaction monitoring).
  • Design of Experiments (DoE) : Use factorial designs to optimize reaction parameters (temperature, catalyst load).
  • Stability Studies : Accelerate degradation tests (40°C/75% RH) to establish shelf-life .

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